4-[(E)-{[2-(3,4-Dimethylphenoxy)acetamido]imino}methyl]-2-methoxyphenyl 3-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a fascinating structure. Let’s break it down:
Chemical Formula: C26H24FNO5
IUPAC Name: Methyl 4-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]benzoate
Molecular Weight: Approximately 451.47 g/mol
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling . This reaction allows the formation of carbon–carbon bonds through the cross-coupling of organoboron compounds with organic halides or pseudohalides. The key steps include oxidative addition and transmetalation .
Reaction Conditions::Organoboron Reagent: A boron-containing compound (e.g., boronic acid or boronate ester)
Palladium Catalyst: Typically Pd(PPh₃)₄ or related complexes
Base: Often a strong base like potassium carbonate (K₂CO₃)
Solvent: Commonly an aprotic solvent (e.g., DMF, DMSO, or toluene)
Chemical Reactions Analysis
This compound can undergo various reactions:
Arylation: It can participate in Suzuki–Miyaura cross-coupling reactions, forming new carbon–carbon bonds.
Substitution: The fluorine atom can be substituted under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate due to its unique structure.
Materials Science: Explore its use in functional materials or polymers.
Biological Studies: Investigate its interactions with biological targets.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related molecules such as other benzoates or boron-containing compounds.
Properties
Molecular Formula |
C25H23FN2O5 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C25H23FN2O5/c1-16-7-9-21(11-17(16)2)32-15-24(29)28-27-14-18-8-10-22(23(12-18)31-3)33-25(30)19-5-4-6-20(26)13-19/h4-14H,15H2,1-3H3,(H,28,29)/b27-14+ |
InChI Key |
ZQMPTBUQEHAXDL-MZJWZYIUSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)F)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)F)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.